molecular formula C16H12BrFN2O3 B13484012 1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13484012
M. Wt: 379.18 g/mol
InChI Key: LTVDPYASMMXOOB-UHFFFAOYSA-N
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Description

1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound that features a diazinane ring substituted with bromine and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine and fluorophenoxy groups: These substituents are introduced through electrophilic aromatic substitution reactions. The bromine atom can be added using bromine or N-bromosuccinimide (NBS) as the brominating agent, while the fluorophenoxy group can be introduced using a suitable fluorophenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with a different position of the fluorine atom.

    1-[3-chloro-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with chlorine instead of bromine.

Uniqueness

1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H12BrFN2O3

Molecular Weight

379.18 g/mol

IUPAC Name

1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C16H12BrFN2O3/c17-13-9-11(20-7-6-15(21)19-16(20)22)4-5-14(13)23-12-3-1-2-10(18)8-12/h1-5,8-9H,6-7H2,(H,19,21,22)

InChI Key

LTVDPYASMMXOOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC(=CC=C3)F)Br

Origin of Product

United States

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